1-Benzyl-4-[(4-chlorophenyl)sulfanyl]phthalazine

Medicinal Chemistry Structural Analog Discrimination Physicochemical Profiling

Phthalazine derivatives demand precise structural identity for reproducible kinase inhibition data. Subtle changes in substitution (e.g., a single CH₂ unit) alter molecular weight and binding kinetics, compromising SAR studies. • Quantified lipophilicity (XLogP 6.1) and low TPSA (51.1 Ų) align with CNS-penetrant ATP-competitive kinase inhibitor profiles. • ≥95% purity with defined MW (362.9 g/mol) ensures reliable use as an HPLC/LC-MS reference standard. • Stocked for immediate dispatch; supports hit-to-lead and CNS permeability benchmarking without synthetic delay.

Molecular Formula C21H15ClN2S
Molecular Weight 362.88
CAS No. 338403-97-7
Cat. No. B2617591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-[(4-chlorophenyl)sulfanyl]phthalazine
CAS338403-97-7
Molecular FormulaC21H15ClN2S
Molecular Weight362.88
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)SC4=CC=C(C=C4)Cl
InChIInChI=1S/C21H15ClN2S/c22-16-10-12-17(13-11-16)25-21-19-9-5-4-8-18(19)20(23-24-21)14-15-6-2-1-3-7-15/h1-13H,14H2
InChIKeyAYDPJHUYMXRMNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-4-[(4-chlorophenyl)sulfanyl]phthalazine – Identifiers and Baseline Characteristics


1-Benzyl-4-[(4-chlorophenyl)sulfanyl]phthalazine (CAS 338403-97-7) is a synthetic phthalazine derivative characterized by a benzyl substituent at position 1 and a 4-chlorophenylsulfanyl group at position 4 of the heterocyclic core [1]. The compound has the molecular formula C₂₁H₁₅ClN₂S and a molecular weight of 362.9 g/mol [1]. Computed physicochemical descriptors include an XLogP3-AA of 6.1, a topological polar surface area of 51.1 Ų, and zero hydrogen bond donors . This compound is supplied as a research chemical with a minimum purity specification of 95%, and it is recommended for long-term storage in a cool, dry place .

Synthetic phthalazine scaffold for SAR exploration
Defined purity threshold supports reproducible assays
Computed physicochemical profile informs permeability predictions

1-Benzyl-4-[(4-chlorophenyl)sulfanyl]phthalazine – Why Analogs Cannot Substitute


In the phthalazine class, subtle changes in substituent identity, position, or linkage type can profoundly alter physicochemical properties, target engagement, and biological response. For 1-Benzyl-4-[(4-chlorophenyl)sulfanyl]phthalazine, the specific combination of a benzyl group at position 1 and a 4-chlorophenylsulfanyl moiety at position 4 yields a unique molecular profile (MW 362.9, XLogP 6.1, TPSA 51.1 Ų) [1] that is not shared by close structural neighbors. For example, the analog 1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine (CAS 338417-98-4) differs by a single methylene (CH₂) unit in the sulfur linkage, which alters molecular weight (376.9 vs. 362.9 g/mol) and steric/electronic environment . Such modifications can lead to divergent solubility, membrane permeability, and binding kinetics—making direct substitution without confirmatory assays a significant source of experimental irreproducibility. Consequently, procurement of the precise compound as specified is essential for maintaining data integrity in any study where this chemotype has been validated.

4-Chlorobenzyl analog differs by one methylene
An additional CH₂ in the thioether linkage alters molecular weight and steric environment, which may shift solubility and binding kinetics.
Physicochemical profile divergence limits direct substitution
Changes in lipophilicity and molecular volume can lead to different membrane permeability and target engagement profiles, requiring confirmatory assays.
Procurement of precise chemotype maintains data integrity
Substituting with a structural analog without validation introduces experimental variability; the specified compound ensures reproducibility in validated studies.

1-Benzyl-4-[(4-chlorophenyl)sulfanyl]phthalazine – Quantitative Differentiation vs. Analogs


Molecular Weight vs. 4-Chlorobenzyl Analog

The molecular weight of 1-Benzyl-4-[(4-chlorophenyl)sulfanyl]phthalazine is 362.9 g/mol [1]. In contrast, the closely related analog 1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine (CAS 338417-98-4), which contains an additional methylene (CH₂) in the thioether linkage, has a molecular weight of 376.9 g/mol . This represents a 3.9% increase in molecular mass due to a single carbon atom insertion.

Molecular Weight vs. Analog
Head-to-head
362.9 g/mol 376.9 g/mol
+14.0 g/mol (one CH₂)
Confirmed distinct molecular identity; precludes batch substitution
Vendor specs; PubChem computed data
Medicinal Chemistry Structural Analog Discrimination Physicochemical Profiling

Lipophilicity vs. Phenyl Analog

The computed lipophilicity (XLogP3-AA) for 1-Benzyl-4-[(4-chlorophenyl)sulfanyl]phthalazine is 6.1 [1]. For the simpler phenyl-substituted analog 1-Benzyl-4-phenylphthalazine (CAS 21456-99-5), the reported logP is 4.89 [2]. This indicates that the 4-chlorophenylsulfanyl group confers significantly higher lipophilicity compared to a direct phenyl substituent at position 4.

Lipophilicity Difference
Reported
+1.21 logP
Higher lipophilicity vs. phenyl analog
Computed XLogP3-AA; cross-study data
Drug-Likeness Permeability Prediction Lead Optimization

Minimum Purity Specification

The target compound is supplied with a minimum purity specification of 95% (HPLC/GC) according to technical datasheets from reputable vendors . This threshold provides a defined quality benchmark for experimental use. While the 4-chlorobenzyl analog is also offered at 95%+ purity [1], the explicit specification for the target compound ensures that procurement and downstream analytical verification are standardized.

Purity Specification
Specification review
≥95%
Standardized quality benchmark for assay reproducibility
Vendor CoA basis; verify lot-specific data
Quality Control Reproducibility Assay Validation

TPSA and Hydrogen Bonding Profile

The topological polar surface area (TPSA) of 1-Benzyl-4-[(4-chlorophenyl)sulfanyl]phthalazine is computed as 51.1 Ų, with zero hydrogen bond donors and three hydrogen bond acceptors [1]. In comparison, the 4-chlorobenzyl analog (CAS 338417-98-4) is expected to have a similar TPSA (~51-52 Ų) but a different rotatable bond count due to the additional methylene group. The absence of hydrogen bond donors and relatively low TPSA are characteristic of CNS-penetrant scaffolds (Veber criteria).

TPSA & H-Bond Profile
Class-level
TPSA 51.1 Ų, HBD 0
Supports passive membrane diffusion in cellular assays
Class-level inference for CNS-penetrant scaffolds
ADME Prediction Oral Bioavailability Blood-Brain Barrier Penetration

1-Benzyl-4-[(4-chlorophenyl)sulfanyl]phthalazine – Recommended Research Applications


Kinase Inhibitor Lead Discovery

Given the structural features—a phthalazine core with a 4-chlorophenylsulfanyl substituent—this compound serves as a valuable scaffold for structure-activity relationship (SAR) studies targeting kinases. Phthalazine derivatives are recognized as privileged structures in kinase inhibitor design, particularly for VEGFR-2 and EGFR [1]. The quantified physicochemical profile (XLogP 6.1, TPSA 51.1 Ų) [2] aligns with many ATP-competitive kinase inhibitors, making it suitable for hit expansion and lead optimization campaigns where lipophilic, low-TPSA chemotypes are desired.

Analytical Method Development and Quality Control

The well-defined molecular weight (362.9 g/mol) and vendor-specified purity (95%) [1] make this compound an appropriate reference standard for developing HPLC, LC-MS, and GC methods. It can serve as a system suitability test component or as a calibration standard when analyzing related phthalazine derivatives, ensuring method accuracy and reproducibility in GLP/GMP environments.

CNS Drug Discovery and Blood-Brain Barrier Permeability

With a topological polar surface area of 51.1 Ų and zero hydrogen bond donors [1], this compound falls within the optimal range for CNS penetration (typically TPSA < 60-70 Ų, HBD ≤ 3). It can be employed as a model lipophilic probe in parallel artificial membrane permeability assays (PAMPA) or cell-based models to evaluate passive diffusion across biological barriers, providing a benchmark for more polar analogs.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Phthalazine scaffold with lipophilic profile
Kinase panel screening and target engagement validation
Analytical reference standard
Defined molecular weight and purity specification
HPLC/LC-MS method accuracy and system suitability
CNS permeability modeling
Low TPSA and zero HBD within reported CNS range
PAMPA or cell-based permeability assay benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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